2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate
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Overview
Description
Fast green FCF(2-) is an organosulfonate oxoanion obtained by the removal of three protons from Fast green FCF(1+). It is a conjugate base of a Fast green FCF(1+).
Scientific Research Applications
Biological Activity
Research on compounds structurally similar to 2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate indicates potential biological activity. For instance, derivatives of N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides have been studied for their antibacterial and antifungal properties. These compounds show low activity against bacteria like Escherichia coli and fungi such as Candida tenuis, but exhibit bactericidal and fungicidal activity at specific concentrations (Konovalova et al., 2021).
Spectroscopy and Structure Analysis
Studies involving compounds with similar structural frameworks emphasize the importance of spectroscopy in understanding their properties. For instance, the characterization of unknown IR and Raman spectra helps in the functional group analysis and spectral band assignment of such compounds (Larkin, 2011). Additionally, the crystal structures of related compounds provide insights into their molecular conformation and potential interactions (Raghuvarman et al., 2014).
Chemical Synthesis and Modification
The synthesis and modification of similar compounds are crucial for their application in scientific research. For instance, the facile C-S, S-H, and S-S bond cleavage using a nickel(0) NHC complex demonstrates the potential for chemical modification of such compounds (Schaub et al., 2009). This aspect is significant in developing new materials or drugs with tailored properties.
Applications in Sensor Technology
Compounds with similar structures have been used in the development of fluorescence sensors. For example, water-soluble sulfonato-Salen-type Schiff bases derived from different diamines have been utilized as highly selective and sensitive turn-off fluorescence sensors for the detection of Cu2+ in water and living cells (Zhou et al., 2012). This highlights the potential application of this compound in sensor technology.
Properties
Molecular Formula |
C37H34N2O10S3-2 |
---|---|
Molecular Weight |
762.9 g/mol |
IUPAC Name |
2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate |
InChI |
InChI=1S/C37H36N2O10S3/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49)/p-2 |
InChI Key |
VVJKKKDJADMKNM-UHFFFAOYSA-L |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-] |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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